molecular formula C23H26N4O2S B6569713 N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide CAS No. 1021258-56-9

N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide

Cat. No.: B6569713
CAS No.: 1021258-56-9
M. Wt: 422.5 g/mol
InChI Key: MKMWHLHIBPGBPP-UHFFFAOYSA-N
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Description

N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound. Known for its intriguing structure combining cyclic motifs, it plays a significant role in various chemical and biological applications. This compound’s multifunctional nature makes it a focal point for research and industrial interest.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide often involves the condensation of suitable precursors under controlled conditions. Typical synthetic routes may involve:

  • Cyclohexylamine: reacting with a suitable activated acyl intermediate.

  • Formation of the pyrrolo[3,2-d]pyrimidine core through multi-step synthetic methods, involving ring-closing reactions.

  • Introduction of the sulfanyl group through substitution reactions, commonly using thiolates.

Industrial Production Methods

Industrial production may leverage high-yield pathways:

  • Continuous flow synthesis: for better control and efficiency.

  • Optimized catalytic conditions: to enhance selectivity and yield.

  • Automation and high-throughput screening: for process optimization.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : This compound can undergo oxidation to introduce additional oxygen functionalities or to modify existing ones.

  • Reduction: : Reduction reactions can be used to convert carbonyl groups to alcohols or other functional groups.

  • Substitution: : It undergoes nucleophilic and electrophilic substitution, useful in diversifying its chemical structure.

Common Reagents and Conditions

  • Oxidizing agents: like potassium permanganate or chromium trioxide.

  • Reducing agents: such as sodium borohydride or lithium aluminum hydride.

  • Solvents and Catalysts: like dimethyl sulfoxide (DMSO) or palladium on carbon.

Major Products

These reactions yield a variety of products including alcohols, ethers, or other substituted derivatives, expanding its applicability in chemical synthesis.

Scientific Research Applications

Chemistry

  • Intermediate in Organic Synthesis: : Used in the synthesis of complex molecules due to its reactivity.

  • Catalyst Development: : Its derivatives serve as ligands in catalysis.

Biology

  • Enzyme Inhibition: : Acts as an inhibitor in various enzymatic pathways, valuable in biochemical research.

Medicine

  • Drug Development: : Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry

  • Material Science: : Utilized in developing advanced materials due to its unique chemical properties.

Mechanism of Action

N-cyclohexyl-2-({3-cyclopropyl-4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide interacts with molecular targets through:

  • Binding to specific receptors: or enzymes.

  • Modulating biochemical pathways: by interfering with molecular interactions.

  • Inhibiting key enzymes: involved in disease progression or cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-cyclohexyl-2-(4-oxo-7-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide

  • N-cyclohexyl-2-(4-oxo-7-phenyl-3H,4H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl)acetamide

Highlighting Uniqueness

  • Structural Modifications: : The presence of the cyclopropyl group distinguishes it from similar compounds, affecting its reactivity and binding properties.

  • Biological Activity: : Its unique structure imparts specific biological activities, making it a compound of high interest in research.

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Properties

IUPAC Name

N-cyclohexyl-2-[(3-cyclopropyl-4-oxo-7-phenyl-5H-pyrrolo[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N4O2S/c28-19(25-16-9-5-2-6-10-16)14-30-23-26-20-18(15-7-3-1-4-8-15)13-24-21(20)22(29)27(23)17-11-12-17/h1,3-4,7-8,13,16-17,24H,2,5-6,9-12,14H2,(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKMWHLHIBPGBPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)CSC2=NC3=C(C(=O)N2C4CC4)NC=C3C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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